molecular formula C7H16ClN B2999670 2,3,3-Trimethylpyrrolidine hydrochloride CAS No. 23461-72-5

2,3,3-Trimethylpyrrolidine hydrochloride

Cat. No.: B2999670
CAS No.: 23461-72-5
M. Wt: 149.66
InChI Key: VCFNAIDRTWNBNH-UHFFFAOYSA-N
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Description

2,3,3-Trimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethylpyrrolidine hydrochloride typically involves the alkylation of pyrrolidine with appropriate alkyl halides under controlled conditions. One common method includes the reaction of pyrrolidine with 2-chloro-2-methylpropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3-Trimethylpyrrolidine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the methyl substitutions.

    2,2,5-Trimethylpyrrolidine: A similar compound with different methyl group positions.

    3,3-Dimethylpyrrolidine: Another derivative with fewer methyl groups.

Uniqueness

2,3,3-Trimethylpyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various applications .

Properties

IUPAC Name

2,3,3-trimethylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-7(2,3)4-5-8-6;/h6,8H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFNAIDRTWNBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23461-72-5
Record name 2,3,3-trimethylpyrrolidine hydrochloride
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